molecular formula C21H29N3O2 B6801724 N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-(2-methylcyclohexyl)oxyacetamide

N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-(2-methylcyclohexyl)oxyacetamide

Cat. No.: B6801724
M. Wt: 355.5 g/mol
InChI Key: IARHOFVEVFLOIW-UHFFFAOYSA-N
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Description

N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-(2-methylcyclohexyl)oxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a cyclohexyl group, which can influence its chemical properties and interactions.

Properties

IUPAC Name

N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-(2-methylcyclohexyl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-14-5-3-4-6-20(14)26-13-21(25)22-12-16-7-10-19-18(11-16)23-15(2)24(19)17-8-9-17/h7,10-11,14,17,20H,3-6,8-9,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARHOFVEVFLOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OCC(=O)NCC2=CC3=C(C=C2)N(C(=N3)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-(2-methylcyclohexyl)oxyacetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The cyclopropyl and methyl groups are introduced through alkylation reactions, often using cyclopropylmethyl bromide and methyl iodide, respectively.

The final step involves the formation of the oxyacetamide linkage. This can be accomplished by reacting the benzimidazole derivative with 2-(2-methylcyclohexyl)oxyacetic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-(2-methylcyclohexyl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, which may reduce the benzimidazole ring or other reducible groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the cyclohexyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced benzimidazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: The compound’s benzimidazole core suggests potential as an antimicrobial or antiparasitic agent, given the known activity of benzimidazole derivatives.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-(2-methylcyclohexyl)oxyacetamide is likely related to its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The cyclohexyl group may enhance the compound’s binding affinity or selectivity by providing additional hydrophobic contacts.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dibromobenzonitrile
  • tert-Butylamine

Uniqueness

N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-(2-methylcyclohexyl)oxyacetamide is unique due to its specific combination of a benzimidazole core and a cyclohexyl group. This structure imparts distinct chemical and biological properties, differentiating it from other benzimidazole derivatives or cyclohexyl-containing compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

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